6-Chloro-4-methyl-3-phenylcoumarin
Overview
Description
6-Chloro-4-methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound this compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 4th position, and a phenyl group at the 3rd position of the coumarin core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methyl-3-phenylcoumarin can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the reaction of 4-methyl-3-phenylcoumarin with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions . The reaction typically proceeds in an inert solvent like dichloromethane or chloroform, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the coumarin ring to dihydrocoumarin derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or sodium thiolate in ethanol
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Formation of substituted coumarin derivatives with various functional groups
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-3-phenylcoumarin involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase and monoamine oxidase by binding to their active sites, leading to the modulation of neurotransmitter levels.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the disruption of cell cycle progression.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules, leading to cell death.
Comparison with Similar Compounds
6-Chloro-4-methyl-3-phenylcoumarin can be compared with other similar compounds in the coumarin family:
Similar Compounds: 4-Methyl-3-phenylcoumarin, 6-Chloro-3-phenylcoumarin, 4-Methyl-6-chlorocoumarin.
Properties
IUPAC Name |
6-chloro-4-methyl-3-phenylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-13-9-12(17)7-8-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPQQKPMUYROBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239919 | |
Record name | 6-Chloro-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112030-31-6 | |
Record name | 6-Chloro-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112030-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-methyl-3-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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